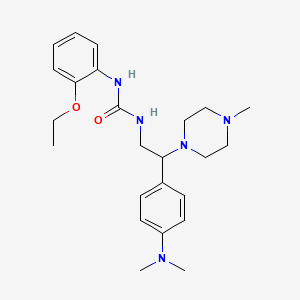

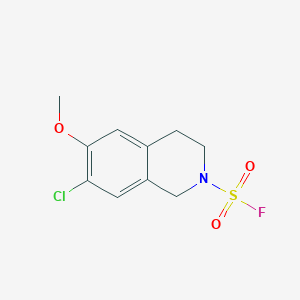

![molecular formula C14H23NO5 B2993467 1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2305253-73-8](/img/structure/B2993467.png)

1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid” is a chemical compound with the molecular formula C15H24NO4 . It is also known as 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-8-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound involves a spirocyclic system, which is a molecule containing two rings of different sizes sharing one atom . The molecular weight of this compound is 282.35500 .Physical And Chemical Properties Analysis

This compound has a density of 1.16±0.1 g/cm3 and a boiling point of 421.0±38.0 °C at 760 mmHg . The molecular formula is C15H24NO4 .Applications De Recherche Scientifique

Synthesis and Peptide Applications

- A study by Suter et al. (2000) introduced a novel class of dipeptide synthons, demonstrating their utility in peptide synthesis, particularly as a dipeptide building block for creating complex peptide structures like antibiotics analogs. This research signifies the compound's relevance in the synthesis of peptides with potential therapeutic applications Suter, Stoykova, Linden, & Heimgartner, 2000.

Electrophilic Amination and C-H Activation

- Andreae, Schmitz, Wulf, and Schulz (1992) explored the electrophilic amination of C-H-acidic compounds, illustrating the versatility of related spirocyclic compounds in organic synthesis, potentially paving the way for novel synthetic pathways in pharmaceutical chemistry Andreae, Schmitz, Wulf, & Schulz, 1992.

Cycloaddition and Stereoselectivity

- Molchanov and Tran (2013) achieved highly regioselective 1,3-dipolar cycloaddition reactions, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This work demonstrates the compound's potential in stereocontrolled synthetic chemistry Molchanov & Tran, 2013.

Crystal Structure Analysis

- Krueger et al. (2019) reported on the crystal structures of cyclohexane-based γ-spirolactams, providing insights into the configurations and conformations of these compounds. Understanding the structural aspects can be crucial for the design of new materials or drugs Krueger, Kelling, Linker, & Schilde, 2019.

Synthetic Approaches to Spiroaminals

- Sinibaldi and Canet (2008) reviewed strategies for synthesizing spiroaminals, highlighting the biological significance of compounds featuring spirocyclic structures. These strategies offer pathways for developing new pharmacologically active compounds Sinibaldi & Canet, 2008.

Mécanisme D'action

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-7-4-10(11(16)17)14(15)5-8-19-9-6-14/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRSRRXJRHICSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C12CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

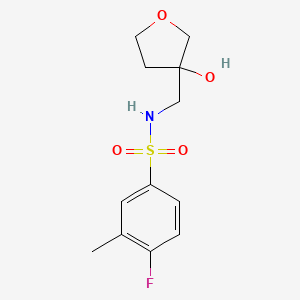

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2993385.png)

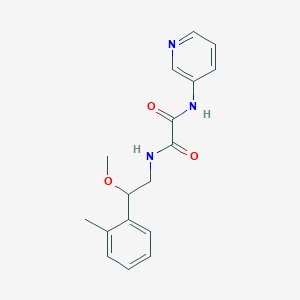

![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2993390.png)

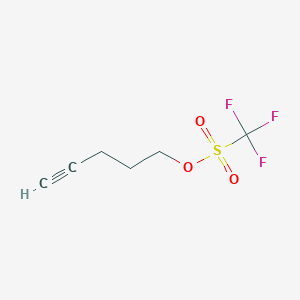

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993397.png)

![Pyrrolo[1,2-b]pyridazine-5-carboxylic acid](/img/structure/B2993398.png)

![8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2993401.png)

![Ethyl 4-[(15S)-10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2993407.png)